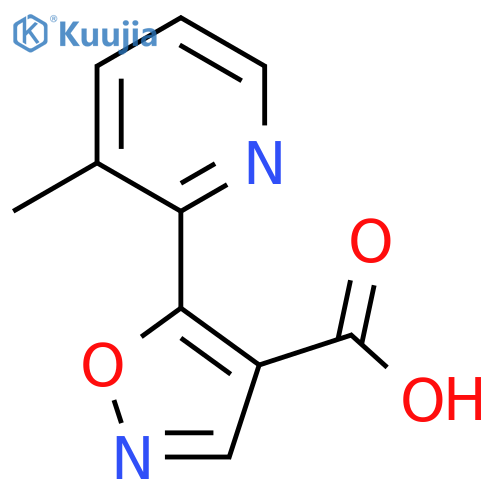

Cas no 2229464-84-8 (5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid)

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid

- 2229464-84-8

- EN300-1831438

-

- インチ: 1S/C10H8N2O3/c1-6-3-2-4-11-8(6)9-7(10(13)14)5-12-15-9/h2-5H,1H3,(H,13,14)

- InChIKey: NXFSJVOKURKQFW-UHFFFAOYSA-N

- SMILES: O1C(=C(C(=O)O)C=N1)C1C(C)=CC=CN=1

計算された属性

- 精确分子量: 204.05349212g/mol

- 同位素质量: 204.05349212g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 247

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.2Ų

- XLogP3: 0.9

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1831438-0.1g |

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2229464-84-8 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1831438-0.05g |

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2229464-84-8 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1831438-0.5g |

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2229464-84-8 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1831438-0.25g |

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2229464-84-8 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1831438-5.0g |

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2229464-84-8 | 5g |

$3520.0 | 2023-05-23 | ||

| Enamine | EN300-1831438-1g |

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2229464-84-8 | 1g |

$842.0 | 2023-09-19 | ||

| Enamine | EN300-1831438-2.5g |

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2229464-84-8 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1831438-10.0g |

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2229464-84-8 | 10g |

$5221.0 | 2023-05-23 | ||

| Enamine | EN300-1831438-1.0g |

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2229464-84-8 | 1g |

$1214.0 | 2023-05-23 | ||

| Enamine | EN300-1831438-5g |

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |

2229464-84-8 | 5g |

$2443.0 | 2023-09-19 |

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acidに関する追加情報

Introduction to 5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 2229464-84-8)

5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid, identified by the CAS number 2229464-84-8, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole class of heterocycles, which are known for their broad spectrum of biological activities and utility in drug design. The presence of a pyridine moiety in its structure enhances its pharmacological potential, making it a valuable scaffold for the development of novel therapeutic agents.

The molecular framework of 5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid consists of a five-membered oxazole ring fused with a six-membered pyridine ring, which is substituted at the 3-position with a methyl group. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The carboxylic acid group at the 4-position of the oxazole ring further expands its potential for further derivatization and functionalization, enabling the synthesis of a diverse array of analogs for pharmacological evaluation.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid has emerged as a promising candidate in this context due to its ability to modulate key enzymatic and receptor systems. Studies have demonstrated its potential in inhibiting enzymes involved in inflammation, cancer progression, and metabolic disorders. The pyridine moiety, in particular, plays a crucial role in binding to biological targets by forming hydrogen bonds and hydrophobic interactions, thereby enhancing the compound's affinity and selectivity.

One of the most compelling aspects of 5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid is its versatility as a pharmacophore. Researchers have leveraged this compound as a starting point for generating libraries of derivatives with tailored biological activities. For instance, modifications at the methyl group on the pyridine ring or at the carboxylic acid functionality have led to compounds with enhanced potency and reduced toxicity. These derivatives have been evaluated in various preclinical models, showcasing their potential as lead compounds for drug development.

The synthesis of 5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such complex molecules. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the oxazole core. Subsequent functionalization steps introduce the pyridine ring and its substituents, followed by carboxylation at the 4-position. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

From a computational chemistry perspective, 5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid has been subjected to extensive molecular modeling studies to elucidate its binding modes with biological targets. These studies have provided valuable insights into how structural modifications can fine-tune its pharmacological properties. For example, computational analysis has revealed that subtle changes in the orientation of the pyridine ring can significantly impact binding affinity and selectivity. Such findings are instrumental in guiding experimental efforts toward optimizing lead compounds.

The pharmacological profile of 5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid has been explored across multiple disease models. In vitro studies have demonstrated its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. Additionally, preclinical investigations have shown promising results in cancer models, where this compound has exhibited anti-proliferative effects by modulating signaling pathways involved in cell growth and survival. These findings underscore its potential as a therapeutic agent for treating inflammatory diseases and cancer.

The safety profile of 5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid is another critical aspect that has been thoroughly evaluated through toxicological studies. Preliminary data indicate that this compound exhibits low toxicity at therapeutic doses, making it an attractive candidate for further development. However, comprehensive safety assessments are still ongoing to fully characterize its adverse effects and establish appropriate dosing regimens.

The future directions for research on 5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid are multifaceted. Efforts are underway to develop more potent derivatives through structure-based drug design approaches. Additionally, exploring new synthetic routes to improve scalability and cost-effectiveness will be essential for moving this compound into clinical development. Collaborative efforts between academia and industry are likely to play a pivotal role in translating these findings into tangible therapeutic benefits for patients.

In conclusion,5-(3-methylpyridin - 2 - yl) - 1 , 2 - oxazole - 4 - carboxylic acid (CAS No. 2229464 - 84 - 8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, coupled with promising pharmacological activities, position it as a valuable scaffold for drug discovery. As research continues, further insights into its mechanism of action and optimization strategies will undoubtedly emerge, paving the way for novel therapeutic interventions across various diseases.

2229464-84-8 (5-(3-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid) Related Products

- 2138097-68-2(methyl 2-(4-nitrobenzenesulfonamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate)

- 149505-71-5(methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate)

- 1936487-88-5(1-propyl-1H-indazole-6-carbaldehyde)

- 58310-17-1(2,6-Dimethylbenzoic Acid-d6)

- 2320955-62-0(4-cyclopropyl-6-(1-{imidazo1,2-bpyridazin-6-yl}piperidin-4-yl)methoxypyrimidine)

- 1805124-98-4(Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate)

- 2228148-76-1(3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol)

- 1932500-34-9((2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol)

- 14884-01-6(4-Methoxy-1H-pyrazole)

- 1203189-40-5(2-(3-methylphenyl)-N-{1-(thiophen-2-yl)cyclopropylmethyl}acetamide)